molecular formula C19H19N3O5S B14784725 Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-

Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-

Cat. No.: B14784725
M. Wt: 401.4 g/mol
InChI Key: HRTPUKYDXINRSJ-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]- is a complex heterocyclic compound that belongs to the class of imidazobenzodiazepines. This compound is notable for its unique structure, which combines the imidazole and benzodiazepine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]- typically involves multi-step organic reactions. One common method involves the cyclization of benzoxazepindiones through 1,3-dipolar cycloadditions, followed by ring opening with amines, chlorination, and base-promoted recyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazobenzodiazepines .

Scientific Research Applications

Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of HIV-1 reverse transcriptase, binding to the enzyme and preventing its activity . The pathways involved often include inhibition of viral replication or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]- is unique due to its specific combination of imidazole and benzodiazepine rings, along with the methylsulfonyl and ethoxyphenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4-(9-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl)phenoxy]ethyl methanesulfonate

InChI

InChI=1S/C19H19N3O5S/c1-28(24,25)27-12-11-26-14-7-5-13(6-8-14)18-21-16-4-2-3-15-17(16)22(18)10-9-20-19(15)23/h2-8H,9-12H2,1H3,(H,20,23)

InChI Key

HRTPUKYDXINRSJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O

Origin of Product

United States

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